2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione

Catalog No.
S12293323
CAS No.
83907-65-7
M.F
C15H10N2O4
M. Wt
282.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione

CAS Number

83907-65-7

Product Name

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione

IUPAC Name

2-(4-nitrophenyl)-4H-isoquinoline-1,3-dione

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C15H10N2O4/c18-14-9-10-3-1-2-4-13(10)15(19)16(14)11-5-7-12(8-6-11)17(20)21/h1-8H,9H2

InChI Key

SXGLTZQCRMQKFQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound belonging to the isoquinoline family. Its molecular formula is C₁₅H₁₀N₂O₄, and it features a nitrophenyl substituent at the 2-position of the isoquinoline structure. The compound exhibits a unique arrangement of functional groups, including a dione structure that contributes to its chemical reactivity and biological activity. Isoquinoline derivatives are known for their diverse pharmacological properties, making this compound of significant interest in medicinal chemistry.

Due to its functional groups. Common reactions include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, facilitating further derivatization.
  • Cyclization Reactions: The dione structure allows for cyclization under acidic or basic conditions, leading to the formation of new heterocyclic compounds.
  • Condensation Reactions: The presence of carbonyl groups makes it susceptible to condensation with amines or other nucleophiles.

These reactions can be utilized to synthesize more complex molecules or modify the biological activity of the compound.

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione has been explored for its biological properties. Notably, it has shown potential as an inhibitor of specific enzymes and receptors involved in various diseases. For instance:

  • Cereblon Modulation: Studies have indicated that isoquinoline-1,3-dione derivatives can act as modulators of cereblon, a protein implicated in drug resistance in certain cancers .
  • Inhibition of Tyrosyl DNA Phosphodiesterase: Research has demonstrated that isoquinoline-1,3-dione derivatives can selectively inhibit tyrosyl DNA phosphodiesterase 2 (TDP2), which is crucial for DNA repair mechanisms .

These activities suggest potential therapeutic applications in oncology and other fields.

The synthesis of 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione can be achieved through several methods:

  • Cascade Reactions: A notable method involves a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, which generates isoquinoline derivatives under mild conditions without metal catalysts .
  • One-Pot Synthesis: A one-pot synthesis method utilizing homophthalic anhydride and amines under controlled conditions has also been reported .
  • Reduction Reactions: The nitro group can be reduced using stannous chloride or other reducing agents to yield amino-substituted derivatives, enhancing biological activity .

These methods provide flexibility in synthesizing various derivatives for further study.

The applications of 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione extend into several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting cancer or other diseases.
  • Chemical Probes: It can be used as a chemical probe in biochemical research to study enzyme functions and mechanisms.
  • Material Science: Its unique structure may find applications in materials science for developing organic electronic materials or sensors.

Interaction studies involving 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione focus on its binding affinity with various biological targets. For example:

  • Enzyme Inhibition Studies: Detailed assays have been conducted to evaluate its inhibitory effects on TDP2 and other enzymes involved in DNA repair pathways .
  • Receptor Binding: Studies investigating its interaction with cereblon have provided insights into its potential role in modulating protein functions relevant to drug resistance .

These studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-(4-Aminophenyl)isoquinoline-1,3(2H,4H)-dioneAmino substitution at the 6-positionEnhanced solubility and potential bioactivity
4-Diazoisoquinoline-1,3(2H,4H)-dioneDiazo group substitutionPotential for photochemical applications
8-Aminoisoquinoline-1,3(2H,4H)-dioneAmino group at the 8-positionIncreased reactivity towards electrophiles

These compounds exhibit varying degrees of biological activity and reactivity due to differences in their substituents. The presence of the nitro group in 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione distinguishes it from others by potentially enhancing its electrophilic character and biological interactions.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

282.06405680 g/mol

Monoisotopic Mass

282.06405680 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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